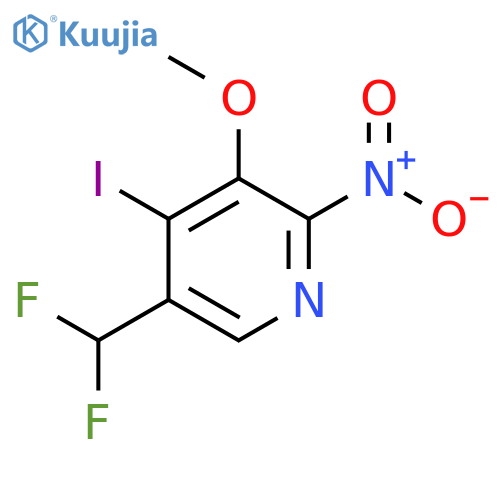

Cas no 1805407-71-9 (5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine)

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine

-

- インチ: 1S/C7H5F2IN2O3/c1-15-5-4(10)3(6(8)9)2-11-7(5)12(13)14/h2,6H,1H3

- InChIKey: XMKSTRKFGJFNHB-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C([N+](=O)[O-])=NC=C1C(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025772-500mg |

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine |

1805407-71-9 | 95% | 500mg |

$1,718.70 | 2022-04-01 | |

| Alichem | A029025772-250mg |

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine |

1805407-71-9 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029025772-1g |

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine |

1805407-71-9 | 95% | 1g |

$3,126.60 | 2022-04-01 |

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine 関連文献

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridineに関する追加情報

5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine: A Comprehensive Overview

The compound 5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine, identified by the CAS number 1805407-71-9, is a highly specialized organic molecule belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmacology, materials science, and organic synthesis.

At its core, this molecule is a pyridine ring substituted with four distinct functional groups: a difluoromethyl group at position 5, an iodo group at position 4, a methoxy group at position 3, and a nitro group at position 2. These substituents not only influence the electronic properties of the molecule but also impart it with unique reactivity and stability. The presence of electron-withdrawing groups like the nitro and iodo groups significantly affects the molecule's aromaticity and reactivity, making it a valuable substrate for further chemical transformations.

Recent studies have highlighted the potential of 5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine in drug discovery. Its structural complexity and functional diversity make it an ideal candidate for exploring new therapeutic agents. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. The nitro group, in particular, has been shown to play a crucial role in modulating the biological activity of the molecule.

In addition to its pharmacological applications, this compound has also found relevance in materials science. The iodine atom present in the structure serves as a leaving group, enabling the formation of stable carbon-halogen bonds when subjected to specific reaction conditions. This property has been exploited in the development of novel materials with tailored electronic properties, such as advanced polymers and semiconductors.

The synthesis of 5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From an environmental standpoint, this compound's stability and biodegradability have been thoroughly investigated to ensure its safe use in various industrial processes. Studies indicate that under controlled conditions, the compound exhibits minimal environmental impact, further enhancing its suitability for commercial applications.

In conclusion, 5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine stands out as a versatile and promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methodologies and application studies, positions it as a key player in advancing modern chemistry and materials science.

1805407-71-9 (5-(Difluoromethyl)-4-iodo-3-methoxy-2-nitropyridine) 関連製品

- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)

- 1220037-38-6(2-[(3-Hydroxybutyl)amino]nicotinic acid)

- 1261588-95-7(2-(4-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-4-methanol)

- 53951-84-1(Methyl quinoline-3-carboxylate)

- 2197929-46-5(4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)

- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)

- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)

- 84379-71-5(1H-Isoindole-1,3(2H)-dione, 2-(1-oxo-3-phenylpropoxy)-)

- 1807085-03-5(3-(Chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 1330784-91-2(6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one)